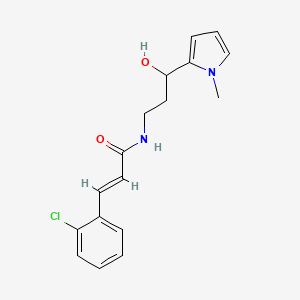

(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide

Description

The compound (E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide is an acrylamide derivative characterized by its stereospecific E-configuration at the α,β-unsaturated carbonyl group. Key structural features include:

- 2-Chlorophenyl group: A substituted aromatic ring providing electronic and steric effects.

Characterization methods for such compounds include NMR, IR, MS, and HPLC to confirm stereochemical purity .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2/c1-20-12-4-7-15(20)16(21)10-11-19-17(22)9-8-13-5-2-3-6-14(13)18/h2-9,12,16,21H,10-11H2,1H3,(H,19,22)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZLLEYEDOKDOA-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)C=CC2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1C(CCNC(=O)/C=C/C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide typically involves the following steps:

Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of acryloyl chloride with an appropriate amine under basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the acrylamide intermediate.

Attachment of the Hydroxypropyl Chain: The hydroxypropyl chain is attached through a Michael addition reaction, where a hydroxypropylamine reacts with the acrylamide intermediate.

Incorporation of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction involving a pyrrole derivative and the hydroxypropyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the hydroxypropyl chain can undergo oxidation to form a carbonyl group.

Reduction: The acrylamide double bond can be reduced to form a saturated amide.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the acrylamide double bond.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl chain.

Reduction: Formation of a saturated amide from the acrylamide.

Substitution: Introduction of various substituents on the chlorophenyl ring, depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features suggest it may interact with proteins, nucleic acids, or cell membranes, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxypropyl chain and pyrrole ring may form hydrogen bonds or other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights critical structural differences between the target compound and analogs from the literature:

Table 1: Structural Comparison of Acrylamide Derivatives

Key Observations :

- The hydroxy-pyrrolylpropyl substituent in the target compound contrasts with simpler alkyl groups (e.g., isopropyl in 3bm) and may enhance solubility or receptor binding via hydrogen bonding .

- Compounds with *Z,E configurations (e.g., 3312) exhibit altered geometry compared to the E-configured target, which could impact biological activity .

Physical and Spectroscopic Properties

Biological Activity

(E)-3-(2-chlorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide is a compound that has gained attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and safety profiles based on recent studies.

Chemical Structure

The compound features a unique structure characterized by the presence of a chlorophenyl group and a pyrrole moiety, which are known to influence its biological properties. The molecular formula is , and its structural representation can be summarized as follows:

Research indicates that this compound exhibits several mechanisms of action, particularly in the context of anti-cancer and anti-inflammatory activities:

- Tyrosinase Inhibition : It has been shown to inhibit the activity of tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition could be beneficial for conditions like hyperpigmentation .

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may contribute to its protective effects against oxidative stress in various cell types .

- Cell Proliferation Modulation : Studies have indicated that it can modulate cell proliferation in melanoma cell lines, suggesting potential applications in cancer treatment .

In Vitro Studies

In vitro studies have assessed the cytotoxicity and safety profile of this compound using various human cell lines:

- Cytotoxicity : The compound exhibited low cytotoxicity towards human keratinocytes (HaCaT), fibroblasts (BJ), and primary epidermal melanocytes (HEMa), indicating a favorable safety profile .

- Melanin Production : It was found to inhibit melanin production in B16F10 mouse melanoma cells at concentrations as low as 6.25 µM, with significant reductions observed at higher concentrations .

Case Studies

Several case studies have highlighted the efficacy of this compound in cosmetic formulations aimed at skin lightening and treatment of hyperpigmentation:

- Cosmetic Formulation : A study demonstrated that formulations containing 1% and 2% concentrations of the compound were effective in reducing pigmentation without causing irritation or adverse effects on the skin .

- Safety Assessments : Comprehensive safety assessments, including Ames tests for mutagenicity and micronucleus tests for genotoxicity, confirmed the compound's non-mutagenic nature, supporting its use in cosmetic applications .

Comparative Analysis

The following table summarizes key biological activities compared to other similar compounds:

| Compound Name | Tyrosinase Inhibition | Cytotoxicity (IC50) | Antioxidant Activity |

|---|---|---|---|

| This compound | Yes | >100 µM | Moderate |

| (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide | Yes | 36.98 µM | High |

| Capsaicin | Yes | 50 µM | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.